
Methyl 3-(chloromethyl)-4-methoxybenzoate
Vue d'ensemble
Description
“Methyl 3-(chloromethyl)-4-methoxybenzoate” is a chemical compound with the linear formula C9H9ClO2 . It is a derivative of benzoic acid, where a methyl group is attached to the carboxylic acid and a chloromethyl group is attached to the third carbon of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride . The reaction is a one-step process, starting from benzoyl chloride and paraformaldehyde . This method is considered simple, easy to control, and environmentally friendly .Molecular Structure Analysis
The molecular structure of “Methyl 3-(chloromethyl)-4-methoxybenzoate” can be inferred from its linear formula C9H9ClO2 . It consists of a benzene ring with a carboxylic acid esterified with a methyl group and a chloromethyl group attached to the third carbon .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Methyl 3-(chloromethyl)-4-methoxybenzoate has been studied for its biological properties, particularly in relation to antimicrobial and antitumor activities. A compound structurally related to methyl 3-(chloromethyl)-4-methoxybenzoate, isolated from the marine endophytic fungus NIGROSPORA sp., demonstrated moderate antitumor and antimicrobial activities (Xia et al., 2011).
Spectroscopic Studies and Conformation Analysis
Studies involving spectroscopic methods have provided insights into the molecular structure and conformation of compounds similar to methyl 3-(chloromethyl)-4-methoxybenzoate. An analysis of the nuclear magnetic resonance, infrared, and ultraviolet spectra of ortho-substituted diphenyl ethers, including methyl 3-(chloromethyl)-4-methoxybenzoate, contributed to understanding their principal conformations (Chandler et al., 1964).
Synthesis and Photophysical Properties
The synthesis and photophysical properties of compounds containing methyl 3-(chloromethyl)-4-methoxybenzoate have been explored. A study on silicon-containing bis-azomethines, involving the reaction of this compound with other chemicals, revealed that the resulting Schiff bases are efficient UV light-absorbing and fluorescent materials, with potential applications in various fields (Zaltariov et al., 2015).
Thermochemical Properties
The thermochemical properties of methyl 3-(chloromethyl)-4-methoxybenzoate have been investigated both experimentally and computationally. This research is crucial for understanding the energetics and stability of the compound, which is relevant for its application in various chemical processes (Flores et al., 2019).
Molluscicidal and Antibacterial Activity
Research on prenylated benzoic acid derivatives, including methyl 3-(chloromethyl)-4-methoxybenzoate, has shown significant molluscicidal and antibacterial activities. Such properties suggest its potential use in pest control and antimicrobial applications (Orjala et al., 1993).
Singlet Molecular Oxygen Generation and Quenching
The compound has been studied for its role in the generation and quenching of singlet molecular oxygen. This aspect is vital in understanding its application in photostabilization and protection against photodegradation in various materials (Soltermann et al., 1995).
Metabolism by Anaerobic Bacteria
Investigations into the metabolism of methyl 3-(chloromethyl)-4-methoxybenzoate and related compounds by anaerobic bacteria have provided insights into microbial degradation pathways. This research is significant for understanding the environmental fate and biodegradation of such compounds (Deweerd et al., 1988).
Propriétés
IUPAC Name |
methyl 3-(chloromethyl)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMLVQZGDANIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511503 | |
| Record name | Methyl 3-(chloromethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-4-methoxybenzoate | |
CAS RN |
36755-02-9 | |
| Record name | Methyl 3-(chloromethyl)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



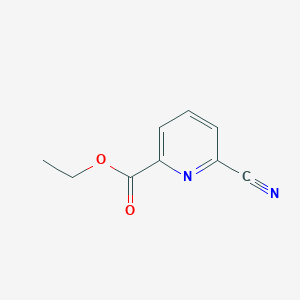
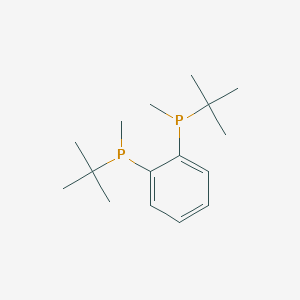

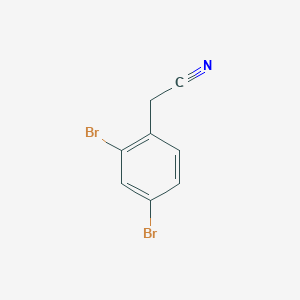
![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)

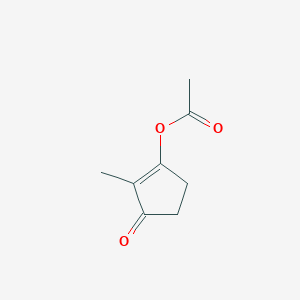

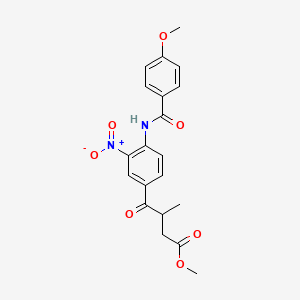
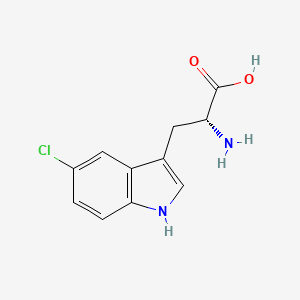
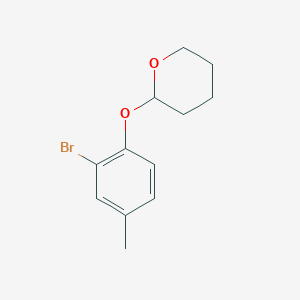
![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)